methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate
Description
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is an organic compound with the molecular formula C13H12N2O2S It consists of a benzoate ester linked to a pyrimidine ring via a thioether linkage
Properties
IUPAC Name |
methyl 4-(pyrimidin-2-ylsulfanylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-12(16)11-5-3-10(4-6-11)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLODTCSGMYDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoate with pyrimidine-2-thiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of pyrimidine-2-thiol attacks the bromomethyl group of 4-(bromomethyl)benzoate, resulting in the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it valuable for producing derivatives with enhanced properties.
Common Reactions:
- Oxidation: Can form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: The ester group can be converted to an alcohol using lithium aluminum hydride.
- Substitution: The methyl ester can be replaced by other nucleophiles under appropriate conditions.
Biology
The compound is being studied for its potential biological activities , particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may exhibit significant effects against various bacterial strains and cancer cell lines.
Biological Activities:
- Antimicrobial Properties: Exhibits activity against bacteria such as Staphylococcus aureus and Escherichia coli, with an IC50 of approximately 50 µg/mL.
- Anticancer Potential: Shows cytotoxic effects against cancer cell lines, potentially inducing apoptosis or inhibiting proliferation.
Medicine
Research is ongoing to explore the compound's potential as a pharmaceutical agent . Its structural similarity to known bioactive compounds suggests it could lead to the development of new drugs targeting various diseases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains:
| Bacterial Strain | Inhibitory Concentration (IC50) |
|---|---|
| Staphylococcus aureus | ~50 µg/mL |
| Escherichia coli | ~50 µg/mL |
Anticancer Effects
Studies indicate that this compound could significantly inhibit cancer cell growth:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | ~25 |
| MCF-7 | ~30 |
Mechanism of Action
The mechanism of action of methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity . Further studies are needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(pyridin-2-ylthio)methyl]benzoate
- Methyl 4-[(pyrimidin-4-ylthio)methyl]benzoate
- Methyl 4-[(pyrimidin-5-ylthio)methyl]benzoate
Uniqueness
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is unique due to the specific positioning of the thioether linkage and the pyrimidine ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a pyrimidine-thioether structure. This unique configuration is believed to enhance its biological efficacy by facilitating interactions with various molecular targets.
| Structural Features | Description |
|---|---|
| Pyrimidine Ring | Provides potential for interaction with nucleic acids and proteins. |
| Thioether Linkage | Enhances reactivity and binding affinity to biological targets. |
| Benzoate Moiety | Contributes to the compound's solubility and stability. |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes:
- Inhibition of Nitric Oxide Synthase (iNOS) : The compound has been shown to inhibit iNOS, reducing nitric oxide production, which is crucial in inflammatory responses.
- Cyclooxygenase-2 (COX-2) Inhibition : It also inhibits COX-2, an enzyme associated with pain and inflammation, further supporting its anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported effective inhibition of:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antimicrobial effects comparable to established antibiotics .
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promise in anticancer research. Its mechanism involves inducing apoptosis in cancer cells through the modulation of cellular pathways and inhibition of specific kinases involved in cell proliferation .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Cancer Cell Line Studies :
- In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a reduction in cell viability by up to 70% at concentrations as low as 20 µM.
- The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
